An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound belonging to the pyrrolopyridine class, is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a scaffold for kinase inhibitors. The document details available spectral data and outlines experimental protocols for the synthesis and biological evaluation of related compounds, offering valuable insights for researchers engaged in the development of novel therapeutics.
Chemical and Physical Properties
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a solid organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . Its unique fused ring structure, combining a pyrrole and a pyridine ring, makes it a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
| Property | Value | Reference |
| CAS Number | 1015609-11-6 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 | |
| Appearance | Solid | |
| SMILES | COC(=O)c1cnc2cc[nH]c2c1 | |
| InChI | 1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3 | |
| InChIKey | JZFTWMGTLMPFEL-UHFFFAOYSA-N |
Synthesis
For instance, the synthesis of a related compound, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE, involves the reaction of ethyl 4-azaindole-2-carboxylate with potassium carbonate in methanol at 55°C for one hour.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is concentrated, diluted with water, and stirred. The resulting solid is collected by filtration and dried to afford the product.[3]
Experimental Protocol: General Synthesis of a Pyrrolopyridine Carboxylate Derivative (Illustrative)
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Reaction Setup: To a solution of the appropriate starting material (e.g., a substituted aminopyridine) in a suitable solvent (e.g., methanol), add the necessary reagents for cyclization (this will vary depending on the specific synthetic route).
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Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set period. The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, the mixture is worked up to isolate the crude product. This may involve quenching the reaction, extracting the product into an organic solvent, and washing the organic layer.
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Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure compound.
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Characterization: The structure and purity of the final product are confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectral Data
Comprehensive spectral data for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not available in a single, consolidated source. However, data for related isomers and derivatives can provide valuable reference points for characterization.
Table 2: Predicted and Reported Spectral Data for Pyrrolopyridine Derivatives
| Data Type | Description |
| ¹H NMR | The ¹H NMR spectrum of a related compound, ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, is available and can be used for comparative purposes.[4] For the title compound, characteristic peaks would be expected for the aromatic protons on the pyrrole and pyridine rings, the N-H proton of the pyrrole, and the methyl ester protons. |
| ¹³C NMR | The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the methyl carbon of the ester. Data for related compounds like METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE is available for comparison.[5] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Predicted m/z values for various adducts include [M+H]⁺ at 177.06586 and [M+Na]⁺ at 199.04780.[6] |
| IR Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring, C=O stretching of the ester group, and C=C and C-N stretching of the aromatic rings.[7] |
Biological Activity and Drug Development Potential
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, particularly kinase inhibitors.[8][9] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Kinase Inhibition
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[10][11] Aberrant FGFR signaling is a known driver in various cancers. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[10]
Similarly, derivatives of 1H-pyrrolo[3,2-c]pyridine have shown inhibitory activity against FMS kinase (CSF-1R), another receptor tyrosine kinase implicated in cancer and inflammatory diseases.[9]
Given these findings, it is highly probable that Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate and its derivatives could also exhibit inhibitory activity against various kinases.
Experimental Protocol: General Kinase Inhibition Assay (Illustrative)
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Assay Principle: A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the test compound.
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Reagents: Target kinase, substrate (peptide or protein), ATP, assay buffer, and the test compound.
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Procedure:
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Prepare serial dilutions of the test compound.
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In a multi-well plate, combine the kinase, substrate, and test compound in the assay buffer.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at a specific temperature for a set time.
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Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibodies specific for the phosphorylated substrate or by measuring the depletion of ATP.
-
-
Data Analysis: The results are typically plotted as the percentage of kinase inhibition versus the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity, is then calculated.
Signaling Pathways
The primary signaling pathways likely to be affected by 1H-pyrrolo[3,2-b]pyridine-based kinase inhibitors are those downstream of the targeted kinases.
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FGFR Signaling Pathway: Inhibition of FGFR would block the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[10]
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FMS Kinase Signaling Pathway: Inhibition of FMS kinase would disrupt signaling pathways involved in the proliferation, differentiation, and survival of monocytes and macrophages.
Diagram: Generalized Kinase Signaling Pathway
Caption: Generalized signaling pathway of a receptor tyrosine kinase and the inhibitory action of a pyrrolopyridine derivative.
Conclusion
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its structural features provide a foundation for the design of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. Further research is warranted to fully elucidate the synthesis, spectral properties, and biological activities of this compound and its derivatives to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. cusabio.com [cusabio.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate(2114651-27-1) 1H NMR spectrum [chemicalbook.com]
- 5. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE(394223-19-9) 1H NMR [m.chemicalbook.com]
- 6. PubChemLite - Methyl 1h-pyrrolo[3,2-b]pyridine-6-carboxylate (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
